Analytical Purity: Comparative HPLC Analysis
(S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione is commercially available with a guaranteed minimum HPLC purity of >95%, and in some cases >99% . In contrast, the racemic mixture or the (R)-enantiomer often lacks this level of defined purity or may contain undetermined enantiomeric impurities. This level of purity is critical for its use as a reference standard in rivaroxaban impurity profiling, where quantitation limits are typically below 0.1% [1].
| Evidence Dimension | Chemical purity (HPLC area%) |
|---|---|
| Target Compound Data | >95% (typical specification); >99% for certain suppliers |
| Comparator Or Baseline | Racemic mixture of 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione (CAS 19667-37-9) or (R)-enantiomer (CAS 148857-44-7) with unspecified purity |
| Quantified Difference | Not directly comparable; target compound offers a defined, high-purity specification required for analytical applications |
| Conditions | HPLC analysis using UV detection; specific chromatographic conditions vary by vendor but meet pharmaceutical standards |
Why This Matters
For analytical method validation and reference standard qualification, a defined and high chemical purity is non-negotiable to ensure accurate quantitation of trace-level impurities.
- [1] SynZeal Research Labs. Rivaroxaban Impurity 99 Datasheet. CAT No. SZ-R017154. 2024. View Source
